1-(5-Amino-2-(trifluoromethyl)phenyl)propan-2-one
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Overview
Description
1-(5-Amino-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl ring attached to a propan-2-one backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of a suitable aromatic precursor, followed by nitration, reduction, and subsequent functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalytic processes to enhance yield and selectivity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure efficient production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(5-Amino-2-(trifluoromethyl)phenyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form hydrogen bonds through the amino group, enables the compound to bind to active sites on enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
(1R,2S)-2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: A related compound with similar structural features but different functional groups.
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group, used as an antidepressant.
Uniqueness: 1-(5-Amino-2-(trifluoromethyl)phenyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a trifluoromethyl group on the aromatic ring enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C10H10F3NO |
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Molecular Weight |
217.19 g/mol |
IUPAC Name |
1-[5-amino-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10F3NO/c1-6(15)4-7-5-8(14)2-3-9(7)10(11,12)13/h2-3,5H,4,14H2,1H3 |
InChI Key |
QBBGJNWXSBYPKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)N)C(F)(F)F |
Origin of Product |
United States |
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